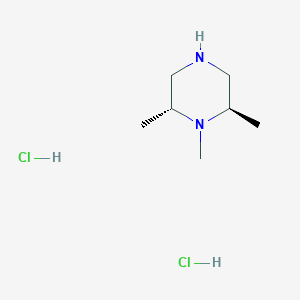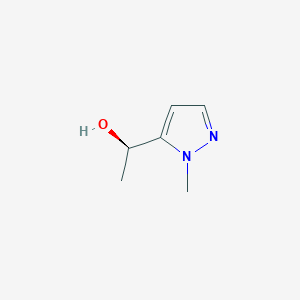
2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted triazole ring and a sulfonyl group attached to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol typically involves multi-step reactions. One common method starts with the preparation of the triazole ring, which can be achieved by reacting hydrazine hydrate with a suitable precursor, such as a nitrile or an amidine. The chloro substitution is introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The sulfonyl group is then added via sulfonation reactions, often using sulfur trioxide or chlorosulfonic acid. Finally, the ethanol moiety is introduced through alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Catalysts and solvents may be used to enhance the efficiency of the reactions. Purification steps, including crystallization, distillation, and chromatography, are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)acetaldehyde or 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)acetic acid.
Reduction: Formation of 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanethiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazole derivatives and complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. The chloro substitution may also play a role in modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-((5-amino-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol: Similar structure but with an amino group instead of a chloro group.
2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol: Similar structure but with a methyl group instead of a chloro group.
2-((5-phenyl-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol: Similar structure but with a phenyl group instead of a chloro group.
Uniqueness
2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol is unique due to the presence of the chloro substitution, which can significantly influence its chemical reactivity and biological activity
特性
IUPAC Name |
2-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O3S/c5-3-6-4(8-7-3)12(10,11)2-1-9/h9H,1-2H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMMSSQAWWXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)C1=NC(=NN1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile](/img/structure/B2843235.png)




![N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2843243.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2843245.png)

![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)



![8-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843258.png)
